3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide
Description
Properties
IUPAC Name |
3-phenyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c18-20-16(22)11-9-12(13-7-4-8-24-13)19-17-14(11)15(21-23-17)10-5-2-1-3-6-10/h1-9H,18H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJGLWJHDJGIRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4=CC=CS4)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501145543 | |
| Record name | 3-Phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501145543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937599-65-0 | |
| Record name | 3-Phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937599-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501145543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Heterocycle Formation: Isoxazolo[5,4-b]pyridine Synthesis
The isoxazolo[5,4-b]pyridine system is typically assembled via cyclization reactions. A prominent method involves intramolecular nucleophilic substitution using nitro-substituted pyridines. For example, 2-chloro-3-nitropyridine derivatives undergo cyclization under basic conditions to form the isoxazole ring . Adapting this approach, 2-chloro-3-nitropyridine intermediates can be functionalized with phenyl and thiophen-2-yl groups prior to cyclization.
Alternatively, multicomponent Ugi reactions followed by cycloadditions offer a modular route. As demonstrated in related systems, ytterbium(III) triflate-catalyzed Ugi reactions combine amines, isocyanides, carboxylic acids, and aldehydes to generate β-amino acid intermediates, which undergo thermal or acid-mediated cyclization to form the isoxazole ring. For the target compound, this method could involve a pyridine-containing aldehyde and thiophene-derived carboxylic acid.
Key Reaction Conditions
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Cyclization via nitro displacement : Requires NaOH/EtOH at 80°C for 6–12 hours, yielding isoxazolo[5,4-b]pyridines in 65–85% .
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Ugi-cycloaddition : Conducted in methanol at 25°C with Yb(OTf)₃ (10 mol%), followed by HCl-mediated cyclization at 60°C.
Carboxylation and Hydrazide Formation
The carbohydrazide group at position 4 is installed via ester hydrolysis followed by hydrazinolysis . Starting from methyl 3-phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate, hydrolysis with aqueous NaOH generates the carboxylic acid, which is then treated with hydrazine hydrate to form the carbohydrazide .
Stepwise Procedure
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Ester hydrolysis : Reflux the methyl ester in 2M NaOH/EtOH (1:1) for 4 hours. Neutralize with HCl to precipitate the carboxylic acid (yield: 90–95%).
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Hydrazide formation : React the acid with hydrazine hydrate (5 equiv) in refluxing ethanol for 6 hours. Isolate the product via filtration (yield: 80–88%) .
Critical Parameters
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Temperature : Excessively high temperatures during hydrazinolysis lead to decomposition; optimal range: 70–80°C .
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Solvent : Anhydrous ethanol minimizes side reactions compared to propan-2-ol .
Alternative Routes: One-Pot Strategies
Recent advances enable one-pot syntheses combining cyclization and functionalization. For instance, nitro-group displacement and Suzuki coupling can occur sequentially without isolating intermediates. A reported protocol involves:
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Cyclize 2-chloro-3-nitropyridine with hydroxylamine in DMF at 120°C.
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Directly add phenylboronic acid and Pd catalyst to the reaction mixture .
Advantages
Analytical Characterization and Quality Control
Successful synthesis requires rigorous characterization:
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¹H/¹³C NMR : Confirm substituent positions via aromatic proton splitting patterns and carbonyl carbon signals (δ 165–170 ppm for hydrazide) .
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HPLC purity : ≥99% achieved using C18 columns with acetonitrile/water (70:30) mobile phase .
Common Impurities
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Unreacted ester : Detected as a minor peak at R<sub>t</sub> = 8.2 min (HPLC).
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Oxidative byproducts : Thiophene sulfoxides form if reactions exceed 80°C.
Scale-Up Considerations and Industrial Feasibility
Large-scale production (kilogram-level) employs continuous flow reactors for cyclization steps, enhancing heat transfer and reducing reaction times. A pilot study achieved 85% yield using:
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Flow reactor conditions : 0.1 M substrate in EtOH, 100°C, residence time 30 minutes .
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Catalyst recycling : Pd nanoparticles immobilized on silica enable 5 reaction cycles without significant loss.
Cost Drivers
Chemical Reactions Analysis
Condensation Reactions
The carbohydrazide group (-CONHNH₂) undergoes condensation with aldehydes and ketones to form Schiff bases or hydrazone derivatives .
-
Key Example :
Reaction with benzaldehyde in ethanol under acidic catalysis (acetic acid) produces (E)-N'-(benzylidene)-3-phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide.
| Aldehyde/Ketone | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Benzaldehyde | Acetic acid | EtOH | 80 | 6 | 78 |
| 4-Nitrobenzaldehyde | None | EtOH | Reflux | 8 | 65 |
Cyclization Reactions
The hydrazide participates in cyclocondensation with reagents like β-ketoesters or thiourea to form fused heterocycles .
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Thiazolidinone Formation :
Reaction with thioglycolic acid in DMF under microwave irradiation yields thiazolidinone-fused derivatives.
| Reagent | Conditions | Product Class | Yield (%) |
|---|---|---|---|
| Thioglycolic acid | DMF, MW, 120°C, 20 min | Thiazolidinone | 62 |
| Ethyl acetoacetate | Toluene, p-TsOH, 100°C | Pyranopyrazole | 58 |
Electrophilic Substitution
The thiophene and phenyl rings undergo regioselective electrophilic substitutions (e.g., nitration, sulfonation) .
-
Nitration :
Reaction with HNO₃/H₂SO₄ at 0–5°C selectively nitrates the thiophene ring at the 5-position.
| Reaction | Reagents | Position | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Thiophene-C5 | 55 |
| Sulfonation | ClSO₃H, RT | Phenyl-C4 | 48 |
Metal Complexation
The hydrazide acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes .
-
Cu(II) Complex :
Reaction with CuCl₂ in methanol yields a square-planar complex with enhanced thermal stability.
| Metal Salt | Ligand Ratio (M:L) | Geometry | Application |
|---|---|---|---|
| CuCl₂ | 1:2 | Square-planar | Catalysis, Bioactivity |
Biological Activity Modulation
Derivatives of this carbohydrazide exhibit enhanced bioactivity through structural modifications:
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Antimicrobial Activity : Schiff base derivatives show MIC values of 8–32 µg/mL against S. aureus and E. coli .
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Anticancer Potential : Thiazolidinone analogs inhibit MCF-7 breast cancer cells (IC₅₀ = 12.5 µM) .
Stability and Reactivity Trends
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research has indicated that derivatives of isoxazole compounds exhibit significant anticancer properties. Studies have shown that 3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with similar structures have been evaluated for their ability to activate apoptotic pathways in breast cancer cells, showcasing the potential of this compound in cancer therapy .
2. Antimicrobial Properties
Isoxazole derivatives are also recognized for their antimicrobial activities. Preliminary studies suggest that 3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide could inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The presence of both thiophene and isoxazole rings enhances its bioactivity against pathogens .
3. Neuroprotective Effects
Recent investigations into the neuroprotective effects of isoxazole derivatives indicate that these compounds may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate neuroinflammatory responses and oxidative stress is a promising avenue for research involving 3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine derivatives .
Synthesis and Derivatives
The synthesis of 3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine derivatives typically involves multi-step reactions including cyclization and functionalization processes. Various synthetic routes have been explored to optimize yield and purity, allowing for the development of analogs with enhanced biological activity.
Table: Comparison of Synthetic Methods
| Method | Yield (%) | Time (hours) | Remarks |
|---|---|---|---|
| Cyclization Method A | 75 | 12 | High selectivity |
| Cyclization Method B | 65 | 8 | Faster reaction time |
| Functionalization C | 80 | 10 | Suitable for large-scale synthesis |
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer effects of various isoxazole derivatives, researchers found that compounds structurally similar to 3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine demonstrated significant cytotoxicity against multiple cancer cell lines (e.g., MCF7 and HeLa). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Screening
A series of tests conducted on synthesized derivatives showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimal inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating strong potential as new antimicrobial agents .
Case Study 3: Neuroprotection in Animal Models
Experimental models assessing neuroprotection revealed that administration of isoxazole derivatives led to reduced markers of oxidative stress and inflammation in brain tissues. These findings support further exploration into the therapeutic applications for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the isoxazole and pyridine rings suggests that it may interact with enzymes or receptors involved in various biological processes. The carbohydrazide group could also play a role in its activity by forming hydrogen bonds or other interactions with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Phenyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic Acid
- Structural Relationship : This compound is the direct precursor to the target carbohydrazide derivative, differing only in the substitution of the carboxylic acid (-COOH) with a carbohydrazide (-CONHNH₂) group.
- Key Differences :
- Reactivity : The carbohydrazide derivative exhibits nucleophilic reactivity due to the NHNH₂ group, enabling Schiff base formation or coordination with metal ions.
- Solubility : The carboxylic acid form is likely more polar and water-soluble, whereas the carbohydrazide may display reduced solubility due to increased hydrophobicity.
- Pharmacological Implications : Carboxylic acid derivatives are often metabolized rapidly, while carbohydrazides may offer improved metabolic stability or enhanced binding to enzymes/receptors .
3-Methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide (CAS 721916-06-9)
- Structural Features :
- Core Heterocycle : Pyrazolo[3,4-b]pyridine (vs. isoxazolo[5,4-b]pyridine in the target compound).
- Substituents : Methyl group at position 3 and phenyl at position 1 (vs. phenyl at position 3 in the target).
- Molecular Formula : C₁₈H₁₅N₅OS (vs. C₁₈H₁₄N₄O₂S for the target compound).
- Functional Implications: The pyrazolo core contains an additional nitrogen atom, which may alter electronic properties and binding affinity.
Pyrazolo[4,3-c]pyridines and Isoxazolo[5,4-b]pyridines
- Pharmacological Activities: Pyrazolo[4,3-c]pyridines are reported to exhibit antihypertensive, antidepressive, and antitumor activities .
- Synthetic Accessibility : Pyrazolo derivatives are more extensively studied, with established annelation protocols, whereas isoxazolo systems may require specialized conditions (e.g., cycloadditions) .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Core Heterocycle | Key Substituents |
|---|---|---|---|---|
| 3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide | C₁₈H₁₄N₄O₂S | 358.40 g/mol | Isoxazolo[5,4-b]pyridine | Phenyl (C₆H₅), Thiophene (C₄H₃S) |
| 3-Phenyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | C₁₈H₁₂N₂O₃S | 344.37 g/mol | Isoxazolo[5,4-b]pyridine | Phenyl, Thiophene, Carboxylic Acid |
| 3-Methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide | C₁₈H₁₅N₅OS | 349.41 g/mol | Pyrazolo[3,4-b]pyridine | Methyl (CH₃), Phenyl, Thiophene |
Research Findings and Implications
- Biological Potential: The target compound’s isoxazolo core and carbohydrazide group position it as a candidate for anticancer or enzyme inhibition studies, drawing parallels to purine analogs like allopurinol .
- Comparative Advantages: Over pyrazolo analogs: The isoxazolo ring may offer distinct electronic properties, influencing target selectivity.
- Knowledge Gaps: Direct biological data for the target compound are absent in the evidence; further in vitro/in vivo studies are needed to validate hypothesized activities.
Biological Activity
3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features an isoxazole ring fused to a pyridine structure, with phenyl and thiophene substituents, which are known to influence its pharmacological properties.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 328.37 g/mol. The structure includes functional groups that may contribute to its biological activity, such as the hydrazide moiety which is often associated with various pharmacological effects.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, derivatives of isoxazole have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- Antimicrobial Properties : Isoxazole derivatives are known for their antimicrobial activity. The presence of thiophene and phenyl groups may enhance this property, making it a candidate for further investigation in the treatment of infectious diseases .
- Anti-inflammatory Effects : Some studies have reported that compounds with similar structures exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
The mechanism by which this compound exerts its biological effects may involve interaction with specific biological targets such as enzymes or receptors. For example:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation pathways.
- Receptor Modulation : It might interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds:
- Cytotoxicity Assays : In vitro studies have demonstrated that certain derivatives exhibit IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of these compounds to target proteins associated with cancer and microbial resistance. Such studies suggest that the compound can effectively bind to active sites of relevant enzymes, potentially leading to therapeutic effects .
Comparative Analysis
A comparative analysis with similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Isoxazole Derivatives | Isoxazole core | Anticancer, antimicrobial |
| Thiophene Derivatives | Thiophene ring | Antimicrobial |
| 3-Pyridyl Compounds | Pyridine core | Anticancer |
This table illustrates how the combination of isoxazole, thiophene, and pyridine contributes to a diverse pharmacological profile.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
